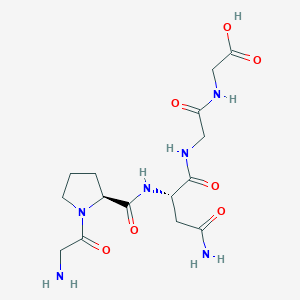![molecular formula C32H32HgN2 B14248071 Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury CAS No. 424833-71-6](/img/structure/B14248071.png)
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is a chemical compound with the molecular formula C30H28HgN2 It is a mercury-containing organometallic compound, characterized by the presence of two imino groups attached to phenyl rings, which are further bonded to a mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury typically involves the reaction of 2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl ligands with a mercury(II) salt. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming mercury(0) or mercury(I) species.
Substitution: The imino groups can participate in substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury or mercury(I) compounds. Substitution reactions would result in new organometallic complexes with different ligands.
科学的研究の応用
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It may be used in the development of new materials and in industrial processes that require specific organometallic catalysts.
作用機序
The mechanism of action of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury involves its interaction with molecular targets through its mercury center and imino groups. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination to electron-rich sites and potential redox reactions facilitated by the mercury atom.
類似化合物との比較
Similar Compounds
- Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury
- Bis{2-bromo-6-((E)-((4-((E)-1H-imidazol-2-yl)methyl)phenyl)imino)methyl]phenyl}mercury
Uniqueness
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is unique due to the presence of the isopropyl group on the phenyl rings, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interactions with other molecules, distinguishing it from other similar mercury-containing organometallic compounds.
特性
CAS番号 |
424833-71-6 |
|---|---|
分子式 |
C32H32HgN2 |
分子量 |
645.2 g/mol |
IUPAC名 |
bis[2-[(2-propan-2-ylphenyl)iminomethyl]phenyl]mercury |
InChI |
InChI=1S/2C16H16N.Hg/c2*1-13(2)15-10-6-7-11-16(15)17-12-14-8-4-3-5-9-14;/h2*3-8,10-13H,1-2H3; |
InChIキー |
JRNHVHDTXSLJOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


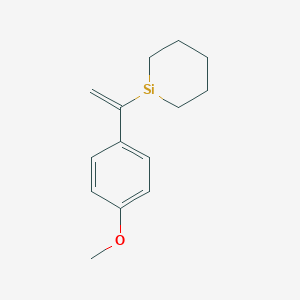
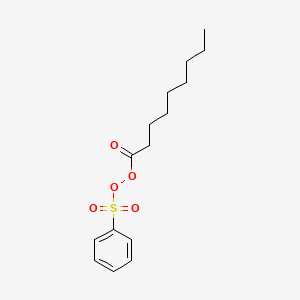
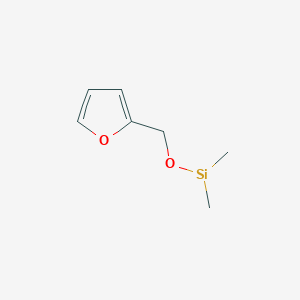
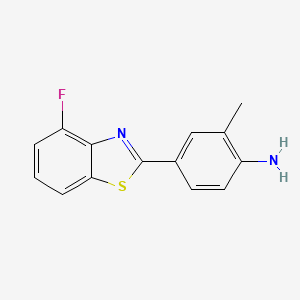
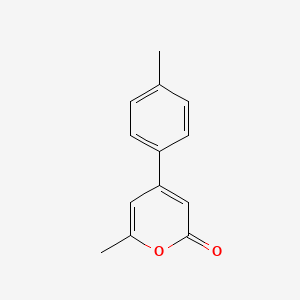
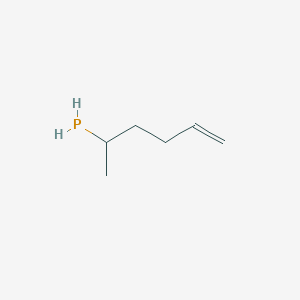
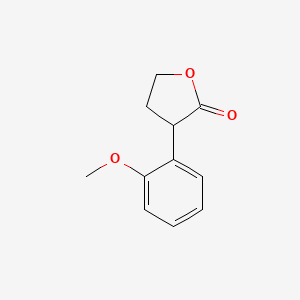
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
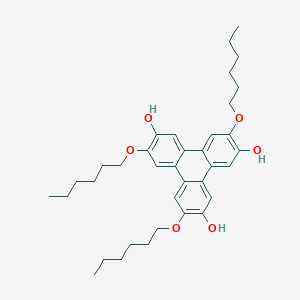

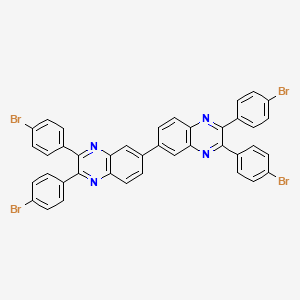
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
